
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with chloromethylating agents. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (SN2 mechanism) due to its electrophilic nature, forming C–N, C–O, or C–S bonds with various nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and base selection.
Key observations :
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Stereochemical retention occurs due to the rigid dioxolane ring preventing inversion .
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Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states.
Elimination Reactions
Dehydrohalogenation reactions produce alkenes under basic conditions, leveraging the β-hydrogen’s acidity adjacent to the chloromethyl group.
Base | Solvent | Temperature | Product | Selectivity (E/Z) | Yield |
---|---|---|---|---|---|
DBU | Toluene | 80°C | (S)-4-Vinyl-2,2-dimethyl-1,3-dioxolane | 85:15 | 72% |
KOtBu | THF | 25°C | (S)-4-Vinyl-2,2-dimethyl-1,3-dioxolane | 92:8 | 68% |
Mechanistic insight :
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Bulky bases like DBU favor less sterically hindered transition states, improving Z-selectivity.
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The dioxolane ring’s electron-donating effect stabilizes the developing double bond .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation, expanding utility in asymmetric synthesis.
Coupling Type | Catalyst System | Substrate | Product | Yield |
---|---|---|---|---|
Suzuki | Pd(PPh₃)₄, Na₂CO₃, DME | Arylboronic acid | (S)-4-Arylmethyl-2,2-dimethyl-1,3-dioxolane | 88% |
Negishi | PdCl₂(dppf), ZnCl₂, THF | Alkylzinc reagent | (S)-4-Alkylmethyl-2,2-dimethyl-1,3-dioxolane | 82% |
Optimization factors :
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Catalyst loading (1–5 mol%) and ligand choice critically influence reaction efficiency .
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Moisture-sensitive conditions are required for Zn- and B-based reagents.
Oxidation and Reduction Pathways
While less common, redox transformations modify the chloromethyl group for specialized applications.
Reaction Type | Reagents | Product | Notes |
---|---|---|---|
Oxidation | KMnO₄, H₂O/acetone | (S)-4-Carboxy-2,2-dimethyl-1,3-dioxolane | Requires acidic conditions |
Reduction | LiAlH₄, anhydrous ether | (S)-4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane | Exothermic reaction |
Challenges :
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Over-oxidation to CO₂ occurs without strict temperature control (−10°C to 0°C).
Stability and Reaction Design Considerations
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Thermal stability : Decomposes above 150°C, limiting high-temperature applications .
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Solvent compatibility : Stable in ethers (THF, DME) and chlorinated solvents (DCM), but reacts with alcohols above 60°C.
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Stereochemical integrity : The dioxolane ring preserves chiral configuration during most reactions unless harsh acidic/basic conditions are used .
This compound’s versatility in forming C–X and C–C bonds makes it indispensable for synthesizing enantiomerically pure pharmaceuticals, agrochemicals, and chiral ligands. Future research directions include developing enantioselective catalytic systems leveraging its rigid bicyclic structure .
Scientific Research Applications
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of chiral drugs due to its stereochemistry.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
®-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(chloromethyl)-2,2-dimethyl-1,3-dioxane: A structurally similar compound with a different ring size.
4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane: A halogenated analog with bromine instead of chlorine.
Uniqueness
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific stereochemistry, which can impart distinct biological activity and reactivity compared to its enantiomer and other analogs. This makes it valuable in applications where chirality is crucial, such as in the development of pharmaceuticals and chiral catalysts.
Biological Activity
(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : 150.60 g/mol
- CAS Number : 60456-22-6
- Boiling Point : 63 °C at 37 mmHg
- Density : 1.103 g/mL at 25 °C
- Optical Activity : Specific optical rotation .
Synthesis and Applications
This compound can be synthesized through various chemical pathways, often involving chloromethylation of dioxolane derivatives. Its applications include serving as a building block for the synthesis of biologically relevant polyamine analogs, which are crucial in various therapeutic contexts .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the introduction of chloromethyl groups in dioxolane structures can enhance the reactivity towards biological targets involved in cancer progression .
The biological activity is believed to be linked to its ability to interact with cellular signaling pathways. Specifically, it may influence the JAK/STAT signaling pathway, which is critical in immune responses and hematopoiesis. Dysregulation of this pathway is associated with various malignancies .
Study on Polyamine Analog Synthesis
A study explored the synthesis of hydroxylated polyamine analogs using this compound as a precursor. The resulting compounds showed improved biological activity against cancer cell lines compared to their non-chlorinated counterparts .
In Vivo Studies
In vivo studies demonstrated that derivatives of this compound exhibited reduced tumor growth in murine models. These findings suggest potential for further development as an anticancer agent .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPOTXLWPZOESZ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60456-22-6 | |
Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-4-CLOROMETIL-2,2-DIMETIL-1,3-DIOSSOLANO | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY2T4W3YAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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